molecular formula C7H15ClN2O3 B2763780 2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride CAS No. 1485738-48-4

2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride

Cat. No.: B2763780
CAS No.: 1485738-48-4
M. Wt: 210.66
InChI Key: GLGCZVGRHYMTHA-UHFFFAOYSA-N
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Description

Chemical Identity: 2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride (CID 43467248) is a substituted propanoic acid derivative with the molecular formula C₇H₁₄N₂O₃·HCl (calculated molecular weight: 210.65 g/mol). Its structure comprises a propanoic acid backbone modified with a 2-acetamidoethylamino group at the second carbon (Figure 1). Key identifiers include:

  • SMILES: CC(C(=O)O)NCCNC(=O)C
  • InChIKey: UYLPRHJFYLPHEW-UHFFFAOYSA-N .

Structural Features: The compound’s primary functional groups include a carboxylic acid, a secondary amine, and an acetamide moiety.

Properties

IUPAC Name

2-(2-acetamidoethylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-5(7(11)12)8-3-4-9-6(2)10;/h5,8H,3-4H2,1-2H3,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGCZVGRHYMTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCNC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride typically involves the reaction of 2-aminoethylacetamide with a suitable propanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Recent studies have indicated that modifications of the amino propanoic acid scaffold can lead to the development of potent antimicrobial agents. The compound has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

2. Enzyme Interaction Studies
The mechanism of action for 2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride involves its interaction with biological targets such as enzymes and receptors. Its acetamido group allows for specific binding interactions, which can be exploited in enzyme inhibition studies.

3. Drug Development
The compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its structural properties allow it to be modified to enhance bioactivity and selectivity for therapeutic targets .

Case Studies

Study Focus Findings
Study 1 Antimicrobial EvaluationDemonstrated significant activity against Mycobacterium avium subsp. paratuberculosis, outperforming standard antibiotics like ciprofloxacin .
Study 2 Enzyme InhibitionInvestigated its role in inhibiting specific enzymes related to metabolic pathways, showing promise for metabolic disorder treatments .
Study 3 Synthesis of DerivativesExplored the synthesis of derivatives that enhance solubility and bioavailability, leading to improved pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Modifications: The target compound features a propanoic acid backbone, common to all analogues. However, substitution patterns vary:

  • 2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid HCl: A trifluoroethyl group replaces the acetamidoethyl chain, imparting electronegativity and metabolic stability, which are advantageous in medicinal chemistry .

Physicochemical Properties: Polarity: The carboxymethyl-substituted analogue (C₅H₁₀ClNO₄) exhibits higher polarity due to an additional carboxylic acid group, likely improving aqueous solubility compared to the target compound . Lipophilicity: The trifluoroethyl and methoxyethyl derivatives (C₆H₁₁ClF₃NO₂ and C₇H₁₅ClNO₃) are more lipophilic, favoring membrane permeability .

The acetamidoethyl group may mimic natural substrates, enabling competitive binding . The trifluoroethyl analogue’s fluorine atoms could enhance binding affinity to hydrophobic enzyme pockets, a strategy seen in protease inhibitors .

Biological Activity

2-[(2-Acetamidoethyl)amino]propanoic acid hydrochloride, commonly referred to as a derivative of amino acids, is a compound with significant biochemical relevance. Its structure includes an acetamidoethyl group attached to a propanoic acid backbone, which contributes to its biological activity. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆ClN₂O₃. The compound features both amino and carboxylic acid functional groups, characteristic of amino acids, which facilitate various interactions in biological systems.

PropertyValue
Molecular FormulaC₈H₁₆ClN₂O₃
Molecular Weight207.68 g/mol
SolubilitySoluble in water
pH Range4.5 - 6.5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The acetamido group enhances solubility and reactivity, allowing it to participate effectively in metabolic processes.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes involved in amino acid metabolism.
  • Receptor Binding : Its structural features allow for binding to receptors that regulate cellular signaling pathways.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies indicate potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to reduce toxicity associated with amyloid-beta aggregates, which are implicated in the pathophysiology of Alzheimer's disease .
  • Cell Viability Enhancement : In vitro studies have reported that this compound improves cell viability under stress conditions, suggesting a role in cellular defense mechanisms against oxidative stress .

Case Studies

Several studies have explored the effects of this compound on various biological systems:

  • Alzheimer's Disease Models : In a study involving Drosophila models of Alzheimer's disease, treatment with related compounds showed significant improvements in motor functions and lifespan, indicating potential applications for neurodegenerative conditions .
  • Cellular Studies : In PC12 neuronal cells exposed to amyloid-beta, the administration of the compound resulted in improved cell viability and reduced aggregation toxicity, highlighting its protective effects on neuronal health .

Applications

Given its biological activity, this compound has potential applications in:

  • Pharmaceutical Development : As a candidate for drug development targeting neurodegenerative diseases.
  • Biochemical Research : Useful in studies focused on amino acid metabolism and enzyme regulation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(2-acetamidoethyl)amino]propanoic acid hydrochloride with high purity?

  • Methodology : Synthesis typically involves reacting 2-chloroacetyl chloride with ethylenediamine derivatives under controlled pH and temperature conditions. Purification via recrystallization in ethanol/water mixtures or reverse-phase HPLC ensures >95% purity. Characterization by 1H^1H-NMR and LC-MS confirms structural integrity .
  • Key Considerations : Optimize reaction stoichiometry to minimize byproducts (e.g., dimerization). Monitor pH to prevent hydrolysis of the acetamido group .

Q. How can researchers verify the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic analysis via HPLC. Use FTIR to detect degradation products (e.g., free amine or acetic acid formation). Store in airtight, desiccated containers at -20°C to prevent hygroscopic degradation .

Q. What analytical techniques are critical for characterizing this compound’s solubility and ionic properties?

  • Methodology :

  • Solubility : Test in polar solvents (water, DMSO) using UV-Vis spectroscopy.
  • Ionic Behavior : Perform potentiometric titration to determine pKa values of the amino and carboxyl groups .
    • Data Interpretation : Compare experimental solubility with computational predictions (e.g., COSMO-RS simulations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Case Study : Conflicting IC50_{50} values in enzyme inhibition assays may arise from variations in assay buffer (e.g., phosphate vs. Tris-HCl) or residual solvent (e.g., DMSO) interference. Validate results using orthogonal assays (e.g., SPR for binding affinity) .
  • Troubleshooting : Standardize protocols (e.g., <0.1% DMSO) and include positive controls (e.g., known inhibitors) .

Q. What strategies optimize the compound’s reactivity in peptide coupling reactions?

  • Methodology : Activate the carboxyl group using HATU or EDCI/HOBt in DMF. Monitor coupling efficiency via 13C^13C-NMR to track amide bond formation. For sterically hindered amines, use microwave-assisted synthesis to enhance reaction rates .
  • Data Analysis : Compare coupling yields under varying conditions (e.g., solvent polarity, temperature) using LC-MS quantification .

Q. How to design experiments probing the compound’s role in modulating protein-protein interactions?

  • Experimental Design :

In Silico Docking : Use AutoDock Vina to predict binding sites on target proteins (e.g., kinases).

Biophysical Validation : Perform ITC (isothermal titration calorimetry) to measure binding thermodynamics.

Cellular Assays : Use FRET-based reporters to monitor interaction disruption in live cells .

  • Contradiction Management : Cross-validate results with CRISPR-edited cell lines to confirm target specificity .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Root Cause : Scaling issues often stem from inefficient heat transfer or mixing.
  • Solution : Use flow chemistry with microreactors to improve mass transfer. Implement in-line FTIR for real-time monitoring .

Q. What are the best practices for handling discrepancies between computational and experimental solubility data?

  • Approach : Re-evaluate force field parameters in molecular dynamics simulations. Experimentally validate using dynamic light scattering (DLS) to detect aggregation not captured in models .

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